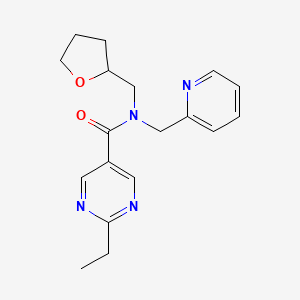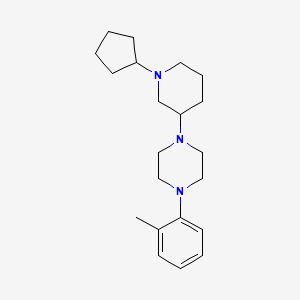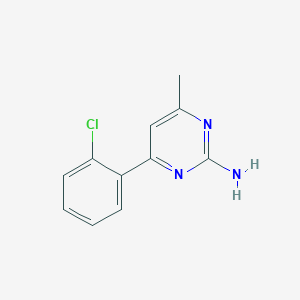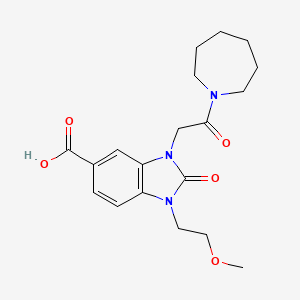![molecular formula C16H25NO B3852711 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol](/img/structure/B3852711.png)
4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol
Übersicht
Beschreibung
4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol, also known as MPAC, is a synthetic compound that belongs to the class of cyclohexanols. MPAC has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol has also been shown to modulate the activity of various receptors in the brain, including the alpha-2 adrenergic receptor and the sigma-1 receptor. These actions are thought to contribute to the neuroprotective and neuromodulatory effects of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol.
Biochemical and Physiological Effects:
4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol has been shown to have a number of biochemical and physiological effects in animal models. These include an increase in the levels of dopamine and norepinephrine in the brain, as well as a reduction in the levels of oxidative stress and inflammation. Additionally, 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol for lab experiments is its relatively low toxicity and high solubility in water. This makes it a useful compound for in vitro and in vivo studies of its pharmacological properties. However, one of the limitations of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol is its relatively short half-life in the body, which can make it difficult to achieve therapeutic concentrations in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol. One area of interest is the development of more potent and selective analogs of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol that can be used for therapeutic purposes. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol and its effects on various neurotransmitter systems in the brain. Finally, there is a need for more studies on the safety and efficacy of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol in human clinical trials.
In conclusion, 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol is a synthetic compound that has shown potential therapeutic applications in various fields of medicine. Its unique chemical structure and pharmacological properties make it an interesting compound for further research. Further studies are needed to fully elucidate the mechanism of action of 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol has been studied extensively for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 4-[(1-methyl-3-phenylpropyl)amino]cyclohexanol has been investigated for its potential use as an antidepressant and anxiolytic agent due to its ability to modulate the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain.
Eigenschaften
IUPAC Name |
4-(4-phenylbutan-2-ylamino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13(7-8-14-5-3-2-4-6-14)17-15-9-11-16(18)12-10-15/h2-6,13,15-18H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWGNBULMRQBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenylbutan-2-ylamino)cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(cyclopropylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B3852644.png)
![3-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B3852647.png)

![3-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B3852658.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[methyl(2-pyridinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3852666.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B3852677.png)

![1-(diethylamino)-3-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B3852691.png)
![1-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3852694.png)

![ethyl 4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinecarboxylate oxalate](/img/structure/B3852705.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-bromophenyl)-4-piperidinol](/img/structure/B3852707.png)
![N-{4-[(3,5-dimethyl-1-piperidinyl)methyl]phenyl}acetamide](/img/structure/B3852712.png)